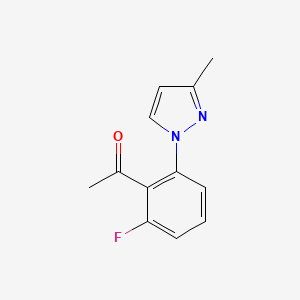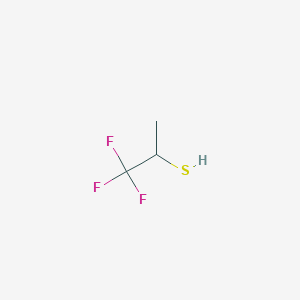
(2R)-2-(furan-2-yl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(ar)-α-Hydroxy-2-furanacetic acid is an organic compound characterized by the presence of a furan ring and a hydroxy group attached to the alpha carbon of an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (ar)-α-hydroxy-2-furanacetic acid typically involves the following steps:
Starting Material: The synthesis often begins with furan, which undergoes a series of reactions to introduce the hydroxy and acetic acid groups.
Hydroxylation: The furan ring is hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst like tungsten oxide.
Acetylation: The hydroxylated furan is then subjected to acetylation using acetic anhydride or acetyl chloride under acidic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of (ar)-α-hydroxy-2-furanacetic acid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (ar)-α-Hydroxy-2-furanacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Formation of α-keto-2-furanacetic acid.
Reduction: Formation of α-hydroxy-2-furanethanol.
Substitution: Formation of halogenated or alkylated derivatives of (ar)-α-hydroxy-2-furanacetic acid.
Wissenschaftliche Forschungsanwendungen
(ar)-α-Hydroxy-2-furanacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of (ar)-α-hydroxy-2-furanacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.
Pathways Involved: The compound may participate in redox reactions, influencing cellular oxidative stress and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Furan-2-carboxylic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Furoic acid: Similar structure but without the hydroxy group, leading to different reactivity and applications.
α-Hydroxy acids: Such as glycolic acid and lactic acid, which have different ring structures but similar functional groups.
Eigenschaften
Molekularformel |
C6H6O4 |
|---|---|
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
(2R)-2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
RTLDJXGEOSVJEX-RXMQYKEDSA-N |
Isomerische SMILES |
C1=COC(=C1)[C@H](C(=O)O)O |
Kanonische SMILES |
C1=COC(=C1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


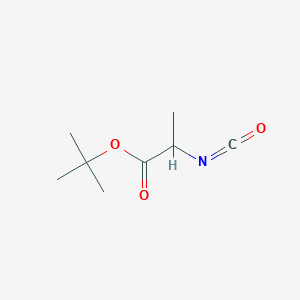

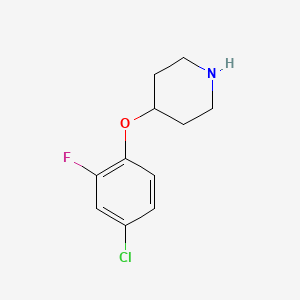
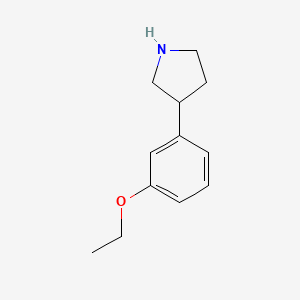
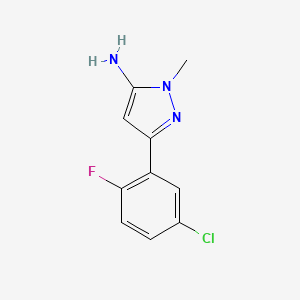

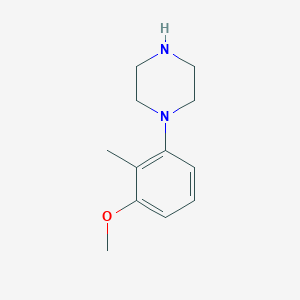


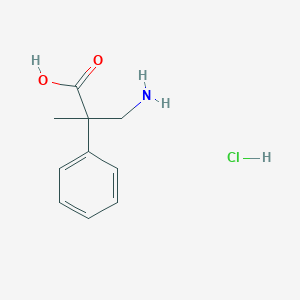
![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)
